IPN60090 -

IPN60090

Catalog Number: EVT-8250646
CAS Number:
Molecular Formula: C24H27F3N8O3
Molecular Weight: 532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glutaminase-1 Inhibitor IACS-6274 is an orally bioavailable inhibitor of the metabolic enzyme glutaminase-1 (GLS1), with potential antineoplastic and immunostimulating activities. Upon oral administration, IACS-6274 selectively targets, binds to and inhibits human GLS1, an enzyme that is essential for the conversion of the amino acid glutamine into glutamate. Blocking glutamine metabolism inhibits proliferation in rapidly growing tumor cells and leads to an induction of cell death. Unlike normal healthy cells, glutamine-dependent tumors heavily rely on the intracellular conversion of exogenous glutamine into glutamate and glutamate metabolites to provide energy and generate building blocks for the production of macromolecules, which are needed for cellular growth and survival.
Synthesis Analysis

The synthesis of IPN60090 involves several key steps that utilize established organic chemistry techniques. The initial steps include the formation of peptide bonds between α,β-unsaturated carboxylic acids and specific core structures derived from previous compounds . The synthesis process typically involves:

  1. Reagents: The reaction utilizes amines, carboxylic acids, and coupling agents such as HBTU in a solvent like dimethylformamide.
  2. Reaction Conditions: The mixture is treated with a base (e.g., DIPEA) and heated at 60 °C overnight.
  3. Purification: Post-reaction, the crude product is extracted using ethyl acetate and purified via column chromatography .

This method has been optimized to improve yields and purity, addressing issues related to solubility and metabolic stability observed in earlier compounds.

Molecular Structure Analysis

The molecular structure of IPN60090 is characterized by its complex arrangement of aromatic rings and functional groups that confer its biological activity. Key structural features include:

  • Core Structure: A central scaffold that facilitates interaction with the active site of glutaminase-1.
  • Functional Groups: Specific substituents that enhance binding affinity and selectivity towards glutaminase-1 .

Data obtained from nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry have confirmed the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

IPN60090 undergoes specific chemical reactions that are crucial for its mechanism of action as an inhibitor. These include:

  • Covalent Bond Formation: The compound forms covalent bonds with lysine residues in the active site of glutaminase-1, effectively inhibiting its enzymatic activity.
  • Stability Studies: Investigations into the stability of IPN60090 have shown that it maintains integrity under physiological conditions, which is critical for its therapeutic application .

The detailed reaction pathways illustrate how modifications to the core structure can influence both potency and selectivity.

Mechanism of Action

The mechanism by which IPN60090 inhibits glutaminase-1 involves several steps:

  1. Binding: The compound binds to the active site of glutaminase-1 through non-covalent interactions initially.
  2. Covalent Modification: Following initial binding, IPN60090 forms a stable covalent bond with a specific lysine residue (Lys320) within the enzyme, leading to irreversible inhibition.
  3. Impact on Metabolism: By inhibiting glutaminase-1, IPN60090 disrupts glutamine metabolism in cancer cells, which often rely on this pathway for growth and proliferation .

This mechanism underscores the potential efficacy of IPN60090 in targeting cancer cells that exhibit heightened dependence on glutamine.

Physical and Chemical Properties Analysis

IPN60090 exhibits several notable physical and chemical properties:

  • Solubility: The compound has been characterized by low solubility (<1 μM) in aqueous solutions at physiological pH, which poses challenges for formulation but can be addressed through structural modifications .
  • Stability: It shows reasonable stability in liver microsomes, indicating potential for favorable pharmacokinetics in vivo.
  • Molecular Weight: The molecular weight and structural complexity contribute to its selective binding profile.

These properties are essential for understanding how IPN60090 behaves in biological systems.

Applications

IPN60090 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: As a selective inhibitor of glutaminase-1, it is being investigated for its ability to treat various cancers that exhibit reliance on glutamine metabolism.
  • Research Tool: It serves as a valuable tool for studying glutamine metabolism's role in cancer biology and other metabolic disorders .
  • Combination Therapies: There is potential for use in combination with other therapeutic agents to enhance anti-tumor efficacy.

The ongoing clinical trials will further elucidate its effectiveness and safety profile as a cancer treatment option.

Properties

Product Name

IPN60090

IUPAC Name

1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide

Molecular Formula

C24H27F3N8O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C24H27F3N8O3/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36)/t15-/m1/s1

InChI Key

GEHZIZWHNLQFAS-OAHLLOKOSA-N

SMILES

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F

Isomeric SMILES

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.